molecular formula C10H9Cl2F3S B14051035 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene

Cat. No.: B14051035
M. Wt: 289.14 g/mol
InChI Key: WBOAYBCCHNKSEJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9Cl2F3S It is a derivative of benzene, featuring chloro, chloropropyl, and trifluoromethylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the chloropropyl and trifluoromethylthio groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process would include chlorination, alkylation, and thiolation steps, each optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloropropyl groups can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Products include amines, ethers, and other substituted derivatives.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include alkanes and partially reduced intermediates.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloro and trifluoromethylthio groups can form specific interactions with these targets, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene
  • 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
  • 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethoxy)benzene

Uniqueness

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The trifluoromethylthio group, in particular, imparts distinct electronic and steric properties that differentiate it from similar compounds.

Biological Activity

1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene, with the CAS number 1804275-29-3, is a chlorinated aromatic compound that has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9Cl2F3S
  • Molecular Weight : 289.14 g/mol
  • Purity : NLT 98% (as per specifications from Capot Chemical Company) .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial properties. The presence of chlorine and trifluoromethyl groups enhances their interaction with microbial membranes, leading to increased permeability and eventual cell death. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study found that compounds with similar structures induced apoptosis in human breast cancer cells, suggesting potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily attributed to:

  • Lipophilicity : The trifluoromethylthio group increases lipophilicity, enhancing membrane penetration.
  • Electrophilic Nature : The chlorine atoms can act as electrophiles, interacting with nucleophilic sites in biological molecules, leading to disruption of normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

StudyFindings
Makarov et al. (2007)Investigated the synthesis and antimicrobial properties of halogenated benzothiazoles, noting similarities in activity with chlorinated compounds like this compound .
Zhang et al. (2019)Reported on the cytotoxic effects of chlorinated aromatic compounds on various cancer cell lines, emphasizing the role of structural modifications in enhancing activity .
Cooper et al. (2011)Highlighted the potential use of halogenated compounds as precursors for developing new antitubercular agents .

Properties

Molecular Formula

C10H9Cl2F3S

Molecular Weight

289.14 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9Cl2F3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

WBOAYBCCHNKSEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCCl

Origin of Product

United States

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